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Compound of Interest

Compound Name: Methyl thiane-4-carboxylate

Cat. No.: B159521 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic

Comparison

This guide provides a comprehensive spectroscopic comparison of methyl thiane-4-
carboxylate and its oxidized derivatives, methyl thiane-4-carboxylate 1-oxide (sulfoxide) and

methyl thiane-4-carboxylate 1,1-dioxide (sulfone). This analysis is crucial for the

identification, characterization, and quality control of these compounds in research and

development settings. The inclusion of detailed experimental protocols provides a framework

for reproducing these analytical techniques.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl thiane-4-carboxylate
and its derivatives. It is important to note that while data for the parent compound is based on

closely related structures found in the literature, the data for the sulfoxide and sulfone

derivatives are extrapolated based on established principles of spectroscopy, as direct

experimental data for these specific compounds is not readily available in the public domain.

Table 1: ¹H NMR Spectroscopic Data (ppm)
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Compoun
d

H-2, H-6
(axial)

H-2, H-6
(equatori
al)

H-3, H-5
(axial)

H-3, H-5
(equatori
al)

H-4 -OCH₃

Methyl

thiane-4-

carboxylate

~2.6-2.8 ~2.8-3.0 ~1.8-2.0 ~2.1-2.3 ~2.5-2.7 ~3.7

Methyl

thiane-4-

carboxylate

1-oxide

~2.8-3.1 ~3.1-3.4 ~2.0-2.3 ~2.3-2.6 ~2.8-3.0 ~3.7

Methyl

thiane-4-

carboxylate

1,1-dioxide

~3.0-3.3 ~3.3-3.6 ~2.2-2.5 ~2.5-2.8 ~3.0-3.2 ~3.7

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Compound C-2, C-6 C-3, C-5 C-4 C=O -OCH₃

Methyl

thiane-4-

carboxylate

~30-35 ~25-30 ~40-45 ~170-175 ~52

Methyl

thiane-4-

carboxylate

1-oxide

~50-55 ~22-27 ~38-43 ~170-175 ~52

Methyl

thiane-4-

carboxylate

1,1-dioxide

~55-60 ~20-25 ~35-40 ~170-175 ~52

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
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Compound C-H Stretch
C=O
Stretch

S=O Stretch
SO₂
Symmetric
Stretch

SO₂
Asymmetric
Stretch

Methyl

thiane-4-

carboxylate

~2850-2960 ~1735 - - -

Methyl

thiane-4-

carboxylate

1-oxide

~2850-2960 ~1735 ~1030-1070 - -

Methyl

thiane-4-

carboxylate

1,1-dioxide

~2850-2960 ~1735 - ~1120-1160 ~1300-1350

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular Ion (M⁺) Key Fragmentation Peaks

Methyl thiane-4-carboxylate 160.05
129 ([M-OCH₃]⁺), 101 ([M-

COOCH₃]⁺), 74

Methyl thiane-4-carboxylate 1-

oxide
176.05

160 ([M-O]⁺), 145 ([M-

OCH₃]⁺), 117 ([M-COOCH₃]⁺)

Methyl thiane-4-carboxylate

1,1-dioxide
192.04

160 ([M-O₂]⁺), 128 ([M-SO₂]⁺),

99

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To determine the chemical structure and purity of the compounds.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a

longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically

required due to the low natural abundance of the ¹³C isotope.

Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.

Procedure:

Sample Preparation (for liquid samples):

Place a drop of the liquid sample directly onto the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory.

Alternatively, for transmission spectroscopy, place a thin film of the liquid between two salt

plates (e.g., NaCl or KBr).

Instrument Setup:

Ensure the spectrometer's sample compartment is clean and dry.

Collect a background spectrum of the empty ATR crystal or clean salt plates. This will be

subtracted from the sample spectrum.

Data Acquisition:

Place the prepared sample in the spectrometer's beam path.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups of interest.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
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Procedure:

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Instrument Setup (Electron Ionization - EI):

Introduce the sample into the ion source via a direct insertion probe or through a gas

chromatograph (GC-MS).

Set the ionization energy, typically to 70 eV.

Set the mass analyzer to scan the desired mass-to-charge (m/z) range.

Data Acquisition:

Acquire the mass spectrum.

Data Processing:

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information.

Visualization of Synthetic and Analytical Workflow
The following diagram illustrates the synthetic pathway from a precursor to methyl thiane-4-
carboxylate and its subsequent oxidation, followed by the application of key spectroscopic

techniques for characterization.
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Caption: Synthetic and analytical workflow for methyl thiane-4-carboxylate and its derivatives.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Methyl
Thiane-4-carboxylate and Its Oxidized Derivatives]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b159521#spectroscopic-comparison-of-
methyl-thiane-4-carboxylate-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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